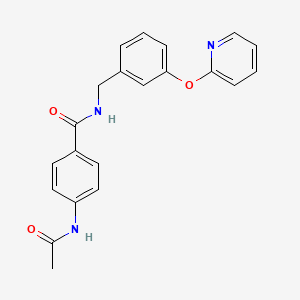
4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative with potential biological activity. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with substituted pyridine moieties have been synthesized and evaluated for various properties, including antimicrobial activity and analgesic properties . These compounds are of interest due to their structural diversity and potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the condensation of an appropriate benzoyl hydrazine with different aromatic acid chlorides in the presence of a base such as pyridine . For instance, 4-acetamido-2-ethoxy benzoyl hydrazine is reacted with aromatic acid chlorides to yield N-arylamino-4-acetamido-2-ethoxy benzamides with good yields ranging from 65 to 80% . This method could potentially be adapted for the synthesis of 4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, which are essential for understanding the compound's properties and reactivity .
Chemical Reactions Analysis
Chemical modifications, such as methylation of the pyridine moiety, have been explored to enhance the biological properties of benzamide derivatives . The synthesis of these modified compounds involves specific reactions tailored to introduce or alter functional groups, which can significantly impact their pharmacological profile. The chemical reactivity of these molecules can be further investigated using molecular electrostatic potential surface mapping and potential energy surface scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using density functional theory (DFT) . These properties are crucial for predicting the reactivity and stability of the compounds. Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test . The luminescent properties and stimuli-responsive behavior of related compounds have also been reported, indicating potential applications in materials science .
Scientific Research Applications
Antiprion Agents
Benzamide derivatives, including those with pyridin-2-yloxy benzyl components, have been evaluated for their potential as antiprion agents. These compounds have shown binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), demonstrating potential therapeutic use against prion disease. The evaluation included in vitro assays and the inhibition of PrP(Sc) accumulation in scrapie-infected mouse cells, highlighting their potential as lead compounds for developing treatments against prion diseases (Fiorino et al., 2012).
Photocatalytic Degradation
Studies on photocatalytic degradation have examined the efficiency of TiO2 in degrading pyridine, a component of the compound . These studies found that photocatalysis over TiO2 rapidly eliminates pyridine in water, leading to hydroxylation and the formation of various aliphatic intermediates. This research provides insight into environmental applications, such as water purification and the degradation of hazardous chemicals (Maillard-Dupuy et al., 1994).
Antimicrobial Activity
N-aryl amino-4-acetamido-2-ethoxy benzamides have been synthesized and screened for antimicrobial activity. These compounds, bearing structural similarities to the compound of interest, have been evaluated through structural characterization and biological testing. Their antimicrobial screening suggests potential applications in developing new antibacterial and antifungal agents, highlighting the importance of such compounds in addressing microbial resistance (Padaliya & Parsania, 2015).
Analgesic Properties Enhancement
Research targeting the modification of the pyridine moiety in molecules has explored optimizing biological properties, including analgesic effects. The modification aimed to enhance analgesic properties by altering the pyridine component, demonstrating the potential pharmaceutical applications of such chemical manipulations (Ukrainets et al., 2015).
Future Directions
The future directions in the synthesis of benzamide derivatives like “4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could involve the development of more efficient and green synthesis methods . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions and can be reused without a substantial reduction in catalytic activity .
properties
IUPAC Name |
4-acetamido-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-18-10-8-17(9-11-18)21(26)23-14-16-5-4-6-19(13-16)27-20-7-2-3-12-22-20/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFVWIZYFSHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

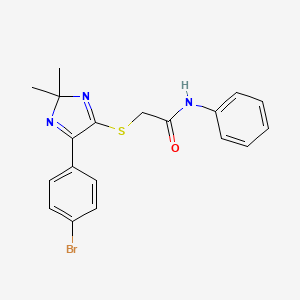
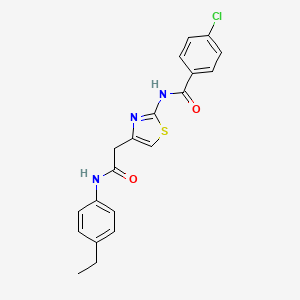
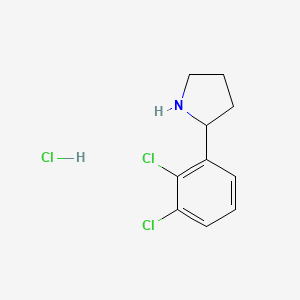
![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
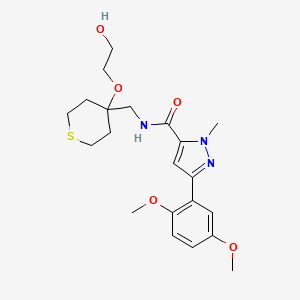
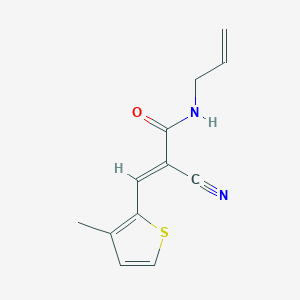
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
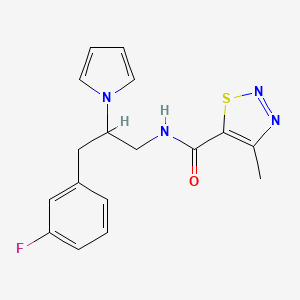
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)